4-(5-Hexenyl)-1-chlorobenzene
Description
Its synthesis involves the reaction of magnesium turnings with tetrahydrofuran (THF) at 80°C, yielding 40% of the product after distillation (116°–118°C at 13 hPa) . The hexenyl side chain introduces unsaturation (a double bond), influencing its reactivity and physical properties. This compound is utilized in organic synthesis, particularly in cyclization reactions and as a precursor for liquid crystals .
Properties
Molecular Formula |
C12H15Cl |
|---|---|
Molecular Weight |
194.70 g/mol |
IUPAC Name |
1-chloro-4-hex-5-enylbenzene |
InChI |
InChI=1S/C12H15Cl/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h2,7-10H,1,3-6H2 |
InChI Key |
IEVCPYZEUADOOM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Varying Alkyl Chains
A. Chain Length and Substituent Effects
- 4-(8-Nonenyl)-1-chlorobenzene: Boiling Point: 87°C at 0.3 hPa (vs. 116°–118°C at 13 hPa for 4-(5-Hexenyl)-1-chlorobenzene). The longer nonenyl chain reduces boiling point under lower pressure, reflecting decreased volatility compared to the hexenyl analog .
- Silacyclohexane Derivatives (e.g., 4-(trans-4-(4-fluoroheptyl)-4-silacyclohexyl)-1-chlorobenzene): Silicon incorporation alters electronic properties and steric bulk, enhancing thermal stability and liquid-crystalline behavior. These derivatives are pivotal in display technologies .
B. Halogen-Substituted Derivatives
- 1,3-Dichlorobenzene :
- 4-Chlorophenyl Sulfonamides (e.g., 4-(5-Chloro-2-hydroxybenzylidene-amino)-N-(4,6-dimethylpyrimidin-2-yl)-benzenesulfonamide): Sulfonamide groups enhance biological activity, with crystallographic studies confirming planar geometries that favor enzyme binding .
Reactivity and Cyclization Behavior
This compound participates in radical-mediated cyclization reactions. Key comparisons include:
- 5-Hexenyl Radical Cyclization :
- Acetolysis of [1-13C]-5-Hexenyl Derivatives :
Physical and Chemical Properties
Key Research Findings
- Synthetic Utility : The compound’s unsaturated hexenyl chain enables regioselective cyclization, critical for constructing five-membered rings in natural product synthesis .
- Industrial Applications: Silacyclohexane derivatives highlight the role of substituents in tuning material properties for advanced technologies .
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